Cholesterol isobutyrate

描述

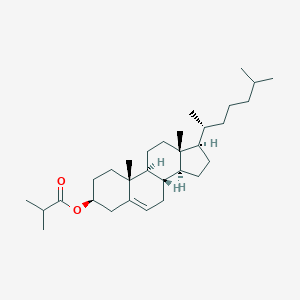

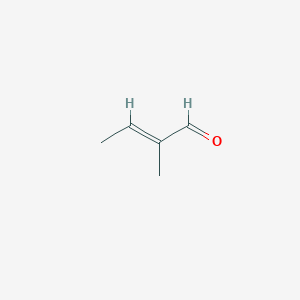

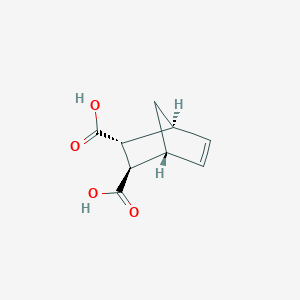

Cholesterol isobutyrate is a derivative of cholesterol, a lipid molecule that is essential for the structural integrity of cell membranes and serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D this compound is formed by the esterification of cholesterol with isobutyric acid

作用机制

Target of Action

Cholesterol isobutyrate, like other cholesterol derivatives, primarily targets cells in the body that have a role in lipid metabolism . These targets include liver cells, which are the major site of cholesterol biosynthesis, lipoprotein production, and low-density lipoprotein (LDL) catabolism .

Mode of Action

For instance, cholesterol is first converted to cholest-4-en-3-one (cholestenone) by the extracellular enzymes 3β-HSD or ChOx, to allow the cholestenone to penetrate the cell barrier .

Biochemical Pathways

This compound may influence several biochemical pathways. Cholesterol, an essential lipid for mammalian cells, can be used as a carbon source by bacteria and as a precursor for steroid hormones in animal cells . The cholesterol C17 side-chain degradation pathways are the committed and rate-limiting steps in the biosynthesis of steroid drugs .

Moreover, gut microbiota may play an important role in cholesterol metabolism . They can change the ratio of free bile acids to conjugated bile acids, ferment dietary fiber to produce short-chain fatty acids (SCFAs) which inhibit cholesterol synthesis, regulate the expression of some genes related to cholesterol metabolism through their metabolites, convert cholesterol to coprostanol, and reduce blood cholesterol by inhibiting the production of lipopolysaccharides (LPS), which increases cholesterol synthesis .

Pharmacokinetics

It is known that the main clinical variable is plasma ldl-cholesterol, which takes 4 to 6 weeks to show a reduction after the start of statin treatment .

Result of Action

It is known that butyrate can affect both pathways of endogenous cholesterol biosynthesis and dietary cholesterol uptake . Butyrate treatment in mice fed a high-fat diet caused a reduction in non-high-density lipoprotein cholesterol (non-HDL-C), low-density lipoprotein cholesterol (LDL-C), and total cholesterol (TC) .

Action Environment

Environmental factors, such as diet and gut microbiota, can influence the action, efficacy, and stability of this compound. The gut microbiota serves as a pivotal mediator between diet and human health . Alterations in gut microbiota composition and increased gut permeability accompany lifestyle-associated disorders . These changes lead to excessive leakage of gut metabolites into the circulation .

生化分析

Biochemical Properties

Cholesterol isobutyrate, like cholesterol, may interact with various enzymes, proteins, and other biomoleculesIt is plausible that it may interact with enzymes involved in lipid metabolism, given its structural similarity to cholesterol .

Cellular Effects

It is reasonable to hypothesize that, like cholesterol, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that cholesterol and its derivatives can have both immediate and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of cholesterol and its derivatives can vary with dosage .

Metabolic Pathways

This compound is likely involved in lipid metabolic pathways, given its structural similarity to cholesterol. It may interact with enzymes or cofactors involved in these pathways, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is known that cholesterol and its derivatives can be localized to specific compartments or organelles within the cell .

准备方法

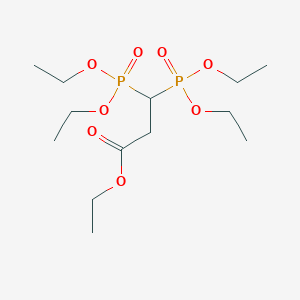

Synthetic Routes and Reaction Conditions: Cholesterol isobutyrate can be synthesized through the esterification of cholesterol with isobutyric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the mixture being heated to a temperature of around 100-120°C for several hours. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and other advanced chemical engineering techniques can be employed to scale up the production process while maintaining product quality.

化学反应分析

Types of Reactions: Cholesterol isobutyrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form ketones and aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the isobutyric acid moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of ketones and aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cholesterol derivatives.

科学研究应用

Cholesterol isobutyrate has several scientific research applications, including:

Biochemistry: Used as a model compound to study the behavior of cholesterol derivatives in biological membranes.

Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ability to interact with lipid membranes.

Material Science: Utilized in the development of cholesterol-based liquid crystals and gelators for advanced materials.

相似化合物的比较

Cholesterol acetate: Another esterified derivative of cholesterol, where the hydroxyl group is esterified with acetic acid.

Cholesterol oleate: An ester of cholesterol with oleic acid, commonly found in lipid droplets within cells.

Cholesterol palmitate: An ester of cholesterol with palmitic acid, involved in the storage and transport of cholesterol in the body.

Uniqueness: Cholesterol isobutyrate is unique due to the presence of the isobutyric acid moiety, which imparts distinct chemical and physical properties compared to other cholesterol esters. This uniqueness makes it valuable for specific applications in research and industry, particularly in the study of lipid interactions and the development of novel materials.

属性

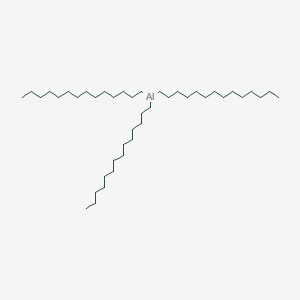

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O2/c1-20(2)9-8-10-22(5)26-13-14-27-25-12-11-23-19-24(33-29(32)21(3)4)15-17-30(23,6)28(25)16-18-31(26,27)7/h11,20-22,24-28H,8-10,12-19H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUPGXQPWDWTPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Dimethylamino)propoxy]aniline](/img/structure/B72349.png)